4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
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Overview
Description
4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a synthetic organic compound with a complex structure It belongs to the class of thiazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylthiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The resulting intermediate undergoes cyclization to form the thiazolidinone ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxyphenyl)benzamide
- 4-chloro-N-(2-cyano-4-methylphenyl)benzamide
Uniqueness
4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is unique due to its thiazolidinone ring structure, which imparts distinct biological activities compared to other benzamide derivatives. Its specific substitution pattern and the presence of the thiazolidinone ring make it a valuable compound for various research applications.
Properties
CAS No. |
303093-07-4 |
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Molecular Formula |
C17H13ClN2O2S |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-2-8-14(9-3-11)20-15(21)10-23-17(20)19-16(22)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3 |
InChI Key |
YFLXKHHPNZNYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC2=NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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